molecular formula C10H14N2O2 B2636438 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid CAS No. 1226412-46-9

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid

Cat. No.: B2636438
CAS No.: 1226412-46-9
M. Wt: 194.234
InChI Key: QWEXUVGWEXTESN-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a high-purity chemical building block designed for research and development applications. As a member of the pyrazole-carboxylic acid family, this compound is a valuable scaffold in medicinal chemistry and agrochemical science. Pyrazole derivatives are recognized for their diverse pharmacological profiles and are frequently explored as core structures in the synthesis of novel active ingredients . This compound is specifically suited for use as a synthetic intermediate. Its molecular structure, featuring a carboxylic acid functional group, allows for further derivatization, enabling researchers to create a library of compounds for screening and optimization. The cyclopentyl substituent can be leveraged to modulate the compound's lipophilicity and steric properties, influencing its interaction with biological targets. Pyrazole cores are found in compounds with a wide range of reported biological activities, including anti-inflammatory, antibacterial, and anticancer properties, making this building block a versatile starting point for discovery programs . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-cyclopentyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEXUVGWEXTESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Oxidation Reactions

CMPCA undergoes oxidation at both the pyrazole ring and substituents:

Reaction Site Reagents/Conditions Product Application
Carboxylic AcidKMnO₄ (acidic medium)CO₂ evolution (decarboxylation)Synthesis of simpler pyrazoles
Pyrazole RingOzone (O₃) or H₂O₂Ring-opening to form diketonesIntermediate for fused heterocycles
Cyclopentyl GroupCrO₃ (Jones oxidation)Cyclopentanone derivativeFunctionalization for drug design

Key Findings :

  • Decarboxylation under strong oxidative conditions yields 5-cyclopentyl-1-methylpyrazole, retaining the heterocyclic core.

  • Ring oxidation is less common due to the stability imparted by the cyclopentyl group .

Reduction Reactions

Reductive modifications target the carboxylic acid and unsaturated bonds:

Target Reagents/Conditions Product Yield
Carboxylic AcidLiAlH₄ (anhydrous THF)3-(Hydroxymethyl)pyrazole derivative~75% (estimated)
Pyrazole RingH₂/Pd-C (high pressure)Partially saturated pyrazolineLow selectivity

Mechanistic Insight :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without disrupting the pyrazole ring.

  • Catalytic hydrogenation of the pyrazole ring is challenging due to aromatic stability.

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole ring’s 4-position:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0–5°C4-Nitro-CMPCA>90% at C4
Cl₂ (gas)FeCl₃ catalyst, RT4-Chloro-CMPCAModerate

Structural Influence :

  • The cyclopentyl group at C5 sterically hinders substitution at C3/C5, favoring C4 .

  • Nitration proceeds via a nitronium ion intermediate, with regioselectivity confirmed by NMR .

Esterification and Amidation

The carboxylic acid group is readily derivatized:

Reaction Reagents Product Application
Methyl EsterSOCl₂/MeOHMethyl 5-cyclopentyl-1-methylpyrazole-3-carboxylateProdrug synthesis
Amide FormationEDCI/HOBt, R-NH₂CMPCA amides (e.g., benzylamide)Enzyme inhibitor candidates

Optimized Conditions :

  • Esterification achieves >85% yield using SOCl₂ as a catalyst.

  • Amidation requires coupling agents like EDCI to activate the carboxylate.

Biological Activity and Mechanistic Relevance

CMPCA acts as a D-amino acid oxidase (DAAO) inhibitor , increasing synaptic D-serine levels by blocking its degradation. This inhibition occurs via competitive binding to the enzyme’s active site, where the carboxylic acid group interacts with arginine residues.

Structure-Activity Relationship (SAR) :

  • The cyclopentyl group enhances hydrophobic interactions with DAAO’s binding pocket.

  • Methyl substitution at N1 prevents tautomerization, stabilizing the bioactive conformation .

Comparative Reactivity with Analogues

Compound Oxidation Susceptibility Reduction Yield Substitution Site
5-Cyclopentyl-1-methylpyrazole-3-carboxylic acidModerate (C5 oxidation)75% (carboxylic acid)C4 (preferred)
1-Cyclopentyl-3-methylpyrazole-5-carboxylic acidHigh (ring oxidation)60%C4/C2
Unsubstituted Pyrazole-3-carboxylic acidHigh50%C4/C5

Trends :

  • Bulky cyclopentyl groups reduce ring oxidation but enhance steric directing in substitution .

  • Methyl substitution at N1 improves stability under acidic conditions.

Industrial and Environmental Considerations

  • Scalability : Continuous-flow reactors improve yield in esterification steps.

  • Sustainability : Bio-based solvents (e.g., cyclopentyl methyl ether) replace toluene in large-scale syntheses.

Scientific Research Applications

Medicinal Chemistry

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid has been investigated for its potential as an enzyme inhibitor. It primarily interacts with specific molecular targets, acting as an inhibitor by binding to the active sites of enzymes, thus blocking their activity. Notably, it has shown promise as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in glycolysis, demonstrating nanomolar inhibition potency in cancer cell lines such as MiaPaCa-2 and A673.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Aspergillus niger, highlighting its potential utility in treating infections caused by resistant strains.

Anti-inflammatory Effects

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid has been evaluated for its anti-inflammatory properties. In various animal models, it has shown effectiveness comparable to standard anti-inflammatory drugs, reducing markers such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Agrochemical Applications

The compound is also utilized in the production of agrochemicals. Its structural characteristics allow it to function as a building block for the synthesis of more complex heterocyclic compounds used in agricultural applications.

Inhibition of Lactate Dehydrogenase

A focused study on the inhibition of lactate dehydrogenase revealed that derivatives of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid exhibited nanomolar inhibition, indicating their potential as first-in-class inhibitors suitable for probing LDH function in cellular models.

Antimicrobial Testing

In antimicrobial testing, 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid demonstrated significant activity against multiple strains, outperforming several standard antibiotics at comparable concentrations. These results underscore its potential utility in addressing infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Compound Name CAS Number Substituents Similarity Score Key Differences
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1392516-19-6 Cyclopentyl (3-position), Carboxylic acid (5-position) 0.96 Positional isomerism alters steric and electronic profiles, potentially affecting binding interactions in biological systems .
4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid 1496710-35-0 Cyclopentyl (4-position), Methyl (3-position) N/A Discontinued product; substituent positions may reduce synthetic feasibility or stability .
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid N/A Isobutyl (5-position) 0.96 Isobutyl group increases hydrophobicity but reduces conformational rigidity compared to cyclopentyl .

Cycloalkyl Substituent Modifications

Compound Name CAS Number Substituents Similarity Score Key Differences
3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid 957500-07-1 Cyclobutyl (3-position) 0.96 Smaller ring size (cyclobutyl) reduces steric bulk and lipophilicity, potentially enhancing solubility .
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 912451-06-0 Cyclopropyl (3-position) 0.96 High ring strain in cyclopropyl may increase reactivity or metabolic instability .

Functional Group Variations

Compound Name CAS Number Substituents Similarity Score Key Differences
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid 117860-56-7 Methoxycarbonyl (5-position) N/A Ester group introduces hydrolytic susceptibility and polarity, contrasting with the cyclopentyl group’s stability .
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid 694-48-4 Hydroxyl (5-position) 0.69 Polar hydroxyl group enhances solubility but reduces membrane permeability compared to cyclopentyl .
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 5744-59-2 Ethyl (1-position), Methyl (5-position) 0.78 Ethyl substitution at N1 may alter pharmacokinetics due to increased metabolic liability .

Key Implications of Structural Differences

Steric Effects : The bulkiness of cyclopentyl may hinder interactions with sterically sensitive biological targets compared to cyclobutyl or cyclopropyl analogs .

Synthetic Viability : Discontinued analogs (e.g., CAS 1496710-35-0) suggest challenges in synthesis or purification, underscoring the importance of substituent positioning .

Reactivity : Functional groups like esters (e.g., methoxycarbonyl) or hydroxyls introduce distinct reactivity profiles, such as susceptibility to hydrolysis or hydrogen bonding .

Biological Activity

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and applications in research and medicine.

Synthesis and Structural Characteristics

The synthesis of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid typically involves the reaction of cyclopentanone with hydrazine hydrate, leading to the formation of a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions to form the pyrazole ring. The compound's cyclopentyl group contributes distinct steric and electronic properties, enhancing its reactivity and interactions with biological targets.

The mechanism of action for 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid primarily involves enzyme inhibition. It binds to specific active sites on enzymes, blocking their activity and thereby influencing various biochemical pathways. This interaction can lead to significant biological effects, including anti-inflammatory and analgesic properties .

Biological Activities

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer progression and inflammation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting specific pathways associated with inflammatory responses.
  • Analgesic Properties : Its ability to modulate pain pathways indicates potential use in pain management therapies.

Research Findings

Several studies have investigated the biological activity of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid:

  • Inhibition Studies : In vitro assays demonstrated that the compound inhibits key enzymes involved in inflammatory processes, showing IC50 values that indicate effective inhibition compared to standard inhibitors .
  • Cancer Research : The compound has been evaluated for its effects on cancer cell lines, revealing cytotoxic activity against various types of cancer cells, including breast and prostate cancer cells. In one study, it was shown to induce apoptosis in these cells through caspase activation pathways .
  • Molecular Modeling : Computational studies have suggested that the structural features of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid enhance its binding affinity to target proteins, supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Methylpyrazole-5-carboxylic acidMethyl group instead of cyclopentylModerate enzyme inhibition
1-Phenyl-3-methylpyrazole-5-carboxylic acidPhenyl group instead of cyclopentylHigher cytotoxicity against cancer cells

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid stands out due to its cyclopentyl group, which imparts unique steric properties that may enhance its selectivity for certain biological targets compared to other pyrazole derivatives.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of 5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid resulted in a significant reduction in markers of inflammation compared to control groups. The findings suggest potential applications in treating inflammatory diseases such as arthritis.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies using breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.

Q & A

Q. Basic

  • ¹H/¹³C-NMR : Assigns protons (e.g., cyclopentyl CH₂ at δ 1.5–2.0) and carbons (carboxylic acid C=O at ~170 ppm).
  • IR spectroscopy : Confirms –COOH (broad ~2500–3300 cm⁻¹) and pyrazole ring (C=N stretch ~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 236.65 for C₁₁H₉ClN₂O₂ analogs) validate the formula .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, cyclopentyl substituents may sterically hinder reactions at the pyrazole C-4 position. MD simulations can model solvation effects, critical for designing aqueous-phase reactions .

What experimental designs are optimal for evaluating its enzyme inhibition potential?

Q. Advanced

  • Kinetic assays : Use Michaelis-Menten plots with purified enzymes (e.g., COX-2 for anti-inflammatory studies) and varying substrate/inhibitor concentrations .
  • Docking studies : Align the compound’s structure (PDB ligand ID: 1XT) with enzyme active sites to identify binding motifs .
  • Control experiments : Include positive controls (e.g., indomethacin) and assess off-target effects via counter-screening .

How should researchers address stability issues during long-term storage?

Q. Basic

  • Storage conditions : –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
  • Purity monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) detects degradation products .

What are the safety protocols for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing/dissolution to minimize inhalation of dust .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can mechanistic studies elucidate its anti-proliferative effects (e.g., in cancer cells)?

Q. Advanced

  • Autophagy assays : Use LC3-II Western blotting to track autophagosome formation in treated cells .
  • Pathway analysis : Inhibit mTOR/p70S6K via siRNA knockdown and measure downstream targets (e.g., p-4EBP1) .
  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

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